Efavirenz-d5

Übersicht

Beschreibung

Rac Efavirenz-d5 is a labeled non-nucleoside HIV-1 reverse transcriptase inhibitor. Efavirenz is an antiretroviral medication used in the treatment of HIV infection. The “rac” prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers). The addition of deuterium in this compound replaces certain hydrogen atoms with deuterium, which is a heavier isotope of hydrogen .

Wirkmechanismus

Target of Action

Rac Efavirenz-d5, also known as this compound, is a labeled non-nucleoside HIV-1 RT (HIV-1 reverse transcriptase) inhibitor . The primary target of this compound is the HIV-1 reverse transcriptase, an enzyme that plays a crucial role in the life cycle of the HIV virus .

Mode of Action

This compound works by inhibiting the activity of viral RNA-directed DNA polymerase, also known as reverse transcriptase . This inhibition prevents the virus from replicating its genetic material, thereby stopping the proliferation of the virus within the host .

Biochemical Pathways

It has been observed that the primary metabolite of efavirenz, 8-hydroxy-efavirenz, stimulates the glycolytic flux in viable astrocytes in a time- and concentration-dependent manner . This suggests that this compound may have an impact on cellular metabolism, specifically the glycolytic pathway .

Pharmacokinetics

The pharmacokinetics of this compound are complex and can be influenced by several factors, including genetic polymorphisms . A mechanistic population pharmacokinetic model developed using pooled data from women included in seven studies predicted total and free Efavirenz exposure for both pregnant and non-pregnant women . More research is needed to fully understand the adme (absorption, distribution, metabolism, and excretion) properties of this compound and their impact on bioavailability .

Result of Action

The primary result of this compound’s action is the inhibition of HIV-1 reverse transcriptase, which leads to a decrease in viral replication and thus helps in the treatment of HIV infection . Additionally, some studies suggest that Efavirenz and its metabolites may have potential anti-cancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Efavirenz-d5 involves the incorporation of deuterium into the Efavirenz molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms are replaced with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The production is carried out in specialized facilities equipped to handle deuterated compounds and ensure the safety and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Rac Efavirenz-d5 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Rac Efavirenz-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Efavirenz in the body.

Metabolic Studies: Helps in understanding the metabolic pathways and biotransformation of Efavirenz.

Drug Development: Used as a reference standard in the development and validation of analytical methods for Efavirenz.

Proteomics Research: Employed in the study of protein interactions and functions

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Efavirenz-d5 include:

Efavirenz: The non-deuterated form of this compound.

Nevirapine: Another non-nucleoside reverse transcriptase inhibitor.

Delavirdine: A non-nucleoside reverse transcriptase inhibitor used in combination with other antiretrovirals.

Uniqueness

Rac this compound is unique due to the presence of deuterium atoms, which provide several advantages, including improved metabolic stability and reduced toxicity. The deuterium substitution can also lead to differences in pharmacokinetics and pharmacodynamics compared to non-deuterated Efavirenz .

Biologische Aktivität

Efavirenz-d5 is a deuterated form of efavirenz, a widely used non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV. The incorporation of deuterium into the molecular structure of efavirenz aims to enhance its pharmacokinetic properties and reduce toxicity while maintaining its antiviral efficacy. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, safety profile, and comparative studies with other antiretroviral agents.

This compound functions by binding to the reverse transcriptase enzyme, inhibiting the transcription of viral RNA into DNA. This action prevents the replication of HIV within host cells. The deuterated version may exhibit altered binding kinetics due to the isotopic substitution, potentially leading to improved efficacy or reduced side effects compared to its non-deuterated counterpart.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively documented in public literature; however, studies on efavirenz provide insights into expected behavior. Efavirenz is characterized by:

- High oral bioavailability : Approximately 40-45% after oral administration.

- Long half-life : Ranging from 40 to 55 hours, allowing for once-daily dosing.

- Extensive protein binding : Over 99% bound to plasma proteins, primarily albumin.

The introduction of deuterium may alter these parameters, potentially leading to improved stability and reduced metabolic clearance.

Safety Profile

Efavirenz has been associated with several adverse effects, including neuropsychiatric symptoms (e.g., dizziness, insomnia), rash, and hepatotoxicity. The safety profile of this compound is anticipated to be similar but may show reduced incidence or severity of these effects due to the altered metabolism associated with deuteration.

Case Studies

-

Hepatotoxicity Case Report :

A case report highlighted hepatotoxicity associated with a combination therapy including efavirenz. A patient developed elevated liver enzymes after initiating treatment with efavirenz/emtricitabine/tenofovir (EFV/FTC/TDF), which resolved upon discontinuation . While specific data on this compound are lacking, this case underscores the importance of monitoring liver function in patients receiving NNRTIs. -

Metabolomic Study :

A study comparing efavirenz and dolutegravir showed that patients on efavirenz exhibited altered metabolomic profiles, indicating potential inflammatory responses . Such findings suggest that this compound could be evaluated for its impact on metabolic pathways and inflammatory markers.

Comparative Studies

Comparative studies between efavirenz and newer agents like dolutegravir indicate a shift in treatment paradigms due to concerns over side effects associated with efavirenz. Transitioning from efavirenz-based regimens to dolutegravir has shown improvements in metabolic profiles and reduced inflammatory markers among patients . Future studies involving this compound could provide valuable data on its relative safety and efficacy compared to these newer agents.

Table 1: Pharmacokinetic Parameters of Efavirenz vs. This compound

| Parameter | Efavirenz | This compound (Projected) |

|---|---|---|

| Oral Bioavailability | 40-45% | TBD |

| Half-life | 40-55 hours | TBD |

| Protein Binding | >99% | TBD |

| Metabolic Clearance | Hepatic (CYP2B6) | TBD |

Table 2: Adverse Effects Associated with Efavirenz

| Adverse Effect | Incidence (%) |

|---|---|

| Neuropsychiatric Symptoms | 20-50% |

| Rash | 10-30% |

| Hepatotoxicity | Rare (<1%) |

Eigenschaften

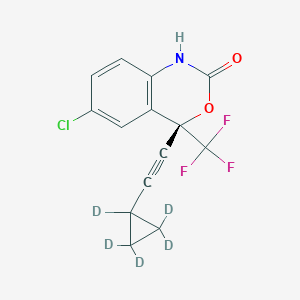

IUPAC Name |

(4S)-6-chloro-4-[2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i1D2,2D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOQHMRABVBWPR-XWJABCKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649378 | |

| Record name | (4S)-6-Chloro-4-[(~2~H_5_)cyclopropylethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132642-95-5 | |

| Record name | (4S)-6-Chloro-4-[(~2~H_5_)cyclopropylethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why was Efavirenz-d5 chosen as an internal standard for this specific method?

A1: The research article focuses on developing a fast and sensitive method for quantifying various antiretroviral analytes in plasma using liquid chromatography coupled with tandem mass spectrometry []. While the article doesn't explicitly state the reason for choosing this compound, its use as an internal standard is likely due to its structural similarity to Efavirenz, one of the target analytes.

Q2: How does the use of this compound contribute to the validation of the analytical method described in the paper?

A2: The article emphasizes the successful validation of the method, achieving good accuracy and precision for Efavirenz and other analytes []. This success can be partially attributed to the use of this compound. Here's how:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.